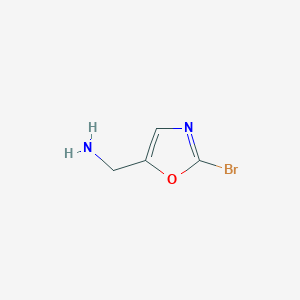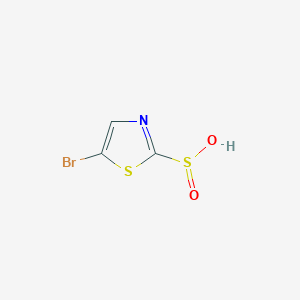
2-((2-Oxopyrazin-1(2H)-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazine ring fused with an oxo group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid typically involves the reaction of pyrazine derivatives with acetic acid or its derivatives under controlled conditions. One common method involves the use of pyrazine-2-carboxylic acid, which is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while reduction can produce 2-hydroxy-pyrazine derivatives.
科学的研究の応用
2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of viral replication by targeting viral polymerases or host cell pathways involved in viral replication .
類似化合物との比較
Similar Compounds
- 2-Oxopyrazine-1(2H)-carboxylic acid
- 2-Hydroxy-pyrazine
- Pyrazine-2,3-dione
Uniqueness
2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrazine ring with an oxo group and an acetic acid moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C6H6N2O4 |
|---|---|
分子量 |
170.12 g/mol |
IUPAC名 |
2-(2-oxopyrazin-1-yl)oxyacetic acid |
InChI |
InChI=1S/C6H6N2O4/c9-5-3-7-1-2-8(5)12-4-6(10)11/h1-3H,4H2,(H,10,11) |
InChIキー |
BYRYDLYSGQYFEE-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)C=N1)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride](/img/structure/B13117439.png)

![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)


![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)







